3-(3-Fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
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Description
3-(3-Fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is a useful research compound. Its molecular formula is C15H14FNOS and its molecular weight is 275.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the nuclear factor (erythroid-derived 2)-like 2 (NRF2) . NRF2 is a transcription factor that plays a crucial role in cellular defense against oxidative and electrophilic stress .
Mode of Action
The compound activates NRF2 via a non-electrophilic mechanism . It disrupts the interaction between NRF2 and the Kelch-like ECH-associated protein 1 (KEAP1), which is a redox sensor and adaptor protein that binds NRF2 into the CulIII ubiquitin ligase complex . This disruption allows NRF2 to translocate to the nucleus, where it can activate the transcription of various cytoprotective genes .
Biochemical Pathways
The activation of NRF2 leads to the upregulation of various antioxidant and cytoprotective genes. These include NQO1 and HO-1, which are well-known targets of the NRF2 transcription factor . The upregulation of these genes helps to mitigate oxidative stress and inflammation, thereby protecting cells from damage .
Pharmacokinetics
The compound has been found to be metabolically stable in human, rat, and mouse liver microsomes . It exhibits an optimum half-life (T1/2) and intrinsic clearance (Clint), suggesting good bioavailability . .
Result of Action
The activation of NRF2 by the compound results in anti-inflammatory activity. In studies using Escherichia coli Lipopolysaccharide (LPS Ec)-stimulated murine macrophages (RAW 264.7 cells), the compound was found to inhibit the elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, and IFN-γ) and inflammatory mediators (PGE2, COX-2, and NF-κB) .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the metabolic stability of the compound can be affected by the specific characteristics of the liver microsomes in different species . Additionally, the compound’s anti-inflammatory activity can be influenced by the specific inflammatory stimuli present in the environment . .
Properties
IUPAC Name |
(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(3-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNOS/c16-10-5-3-4-9(8-10)14(18)13-11-6-1-2-7-12(11)19-15(13)17/h3-5,8H,1-2,6-7,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVINEQRMMABGCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N)C(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.